Bienvenue dans la boutique en ligne BenchChem!

Solasulfone

aqueous solubility parenteral formulation sulfone prodrug

Solasulfone (solapsone, sulphetrone) is a sulfone-class antibacterial agent developed in the 1930s–1940s as a water-soluble prodrug of 4,4′-diaminodiphenyl sulfone (dapsone). It was historically employed for the treatment of leprosy and, in earlier periods, tuberculosis.

Molecular Formula C30H28N2Na4O14S5
Molecular Weight 892.8 g/mol
CAS No. 133-65-3
Cat. No. B092740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolasulfone
CAS133-65-3
Synonyms1,1'-(sulfonylbis(p-phenyleneimino))bis(3-phenyl- 1,3-propanedisulfonic acid) tetrasodium salt
solapsone
solasulfone
soliusulfon
Sulphetrone
sulusulfone
Molecular FormulaC30H28N2Na4O14S5
Molecular Weight892.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(CC(C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C30H32N2O14S5.4Na/c33-47(34,25-15-11-23(12-16-25)31-29(50(41,42)43)19-27(48(35,36)37)21-7-3-1-4-8-21)26-17-13-24(14-18-26)32-30(51(44,45)46)20-28(49(38,39)40)22-9-5-2-6-10-22;;;;/h1-18,27-32H,19-20H2,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46);;;;/q;4*+1/p-4
InChIKeyWAGUNVVOQBKLDL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Solasulfone (CAS 133-65-3) Procurement-Grade Overview for Leprostatic Sulfone Research


Solasulfone (solapsone, sulphetrone) is a sulfone-class antibacterial agent developed in the 1930s–1940s as a water-soluble prodrug of 4,4′-diaminodiphenyl sulfone (dapsone) [1]. It was historically employed for the treatment of leprosy and, in earlier periods, tuberculosis [2]. The compound is supplied as the tetrasodium salt (C₃₀H₂₈N₂Na₄O₁₄S₅, MW 892.83 g/mol) and is distinguished from its parent drug and other in-class candidates by its extreme aqueous solubility, parenteral formulation compatibility, and well-characterized dose-equivalence to dapsone [3].

Why Generic Dapsone Cannot Substitute for Solasulfone in Parenteral and High-Concentration Aqueous Formulations


Solasulfone and dapsone share a common active pharmacophore (4,4′-diaminodiphenyl sulfone) but are not interchangeable in procurement or formulation workflows. Solasulfone is the tetrasodium salt of a disulfonic acid derivative, conferring aqueous solubility exceeding 400 mg/mL, whereas dapsone is practically insoluble in water (<1 mg/mL) [1]. This orders-of-magnitude solubility difference directly precludes aqueous parenteral preparation with dapsone but enables solasulfone to be formulated as stable, autoclavable, high-concentration injectable solutions [2]. Furthermore, solasulfone serves as a slow-release prodrug that undergoes in vivo hydrolysis to dapsone, yielding a defined dose-equivalence ratio (165 mg solasulfone ≈ 25 mg dapsone) that manufacturers and researchers must account for in dose-calculation workflows [3].

Quantitative Differentiation Evidence for Solasulfone Relative to Closest Comparators


Aqueous Solubility: Solasulfone Demonstrates >1,000-Fold Higher Water Solubility Than Dapsone

Solasulfone is exceedingly soluble in cold water, yielding stable 20% and 40% (w/v) aqueous solutions suitable for sterilization [1]. In contrast, dapsone exhibits a measured aqueous solubility of only 0.208 mg/mL at 25°C, placing it in the practically insoluble category [2]. This >1,000-fold differential directly governs formulation pathway selection.

aqueous solubility parenteral formulation sulfone prodrug

Defined Dose-Equivalence Ratio: 165 mg Solasulfone Yields In Vivo Activity Equivalent to 25 mg Dapsone

Solasulfone is a prodrug that undergoes in vivo hydrolysis to release dapsone as the active moiety. Pharmacopoeial sources establish that 165 mg of solasulfone is approximately equivalent in therapeutic effect to 25 mg of dapsone [1]. This defined conversion ratio (6.6:1) must be applied in dose-calculation and bioequivalence assessments.

prodrug conversion dose equivalence pharmacology

Parenteral Administration Feasibility: Solasulfone Provides Intramuscular and Intravenous Routes Not Available with Dapsone

Solasulfone is formulated as a solution for intramuscular or intravenous injection, enabling 100% bioavailability and circumventing the incomplete oral absorption observed with solasulfone tablets and with dapsone [1]. Dapsone is administered exclusively via the oral route due to its negligible water solubility [2]. The injectable route allows for controlled dosing in patients unable to take oral medication.

injectable formulation route of administration bioavailability

Autoclavability: Solasulfone Aqueous Solutions Withstand Terminal Sterilization Without Degradation

Aqueous solutions of solasulfone at concentrations of 20% and 40% (w/v) remain stable under neutral or slightly alkaline conditions and may be autoclaved [1]. This property is critical for preparation of sterile injectable dosage forms. Dapsone cannot form comparable aqueous solutions, rendering terminal steam sterilization of dapsone solutions infeasible [2].

sterilization formulation stability autoclave

pH-Dependent Stability Profile: Solasulfone Requires Neutral/Alkaline Conditions for Stability, Unlike Dapsone

Solasulfone is stable in neutral and weakly alkaline aqueous media but decomposes rapidly in acidic conditions, releasing cinnamaldehyde, sulfurous acid, and a dapsone salt [1]. In contrast, dapsone is stable under acidic conditions (soluble in dilute mineral acids) [2]. This differential pH stability must guide solvent selection, buffer preparation, and long-term storage protocols.

chemical stability pH degradation formulation compatibility

High-Value Application Scenarios for Solasulfone in Research and Industrial Procurement


Parenteral Leprostatic Product Development

Solasulfone's extreme water solubility and autoclavability make it the only sulfone-class compound suitable for development of intravenous or intramuscular injectable leprostatic formulations. Researchers developing parenteral alternatives to oral dapsone should procure solasulfone for its ability to form stable, terminally sterilizable 20–40% (w/v) aqueous solutions [1].

Prodrug Pharmacokinetic and Hydrolysis Studies

Solasulfone serves as a well-characterized prodrug system for studying in vivo sulfone hydrolysis kinetics. The defined dose-equivalence ratio of 165 mg solasulfone to 25 mg dapsone provides a reproducible baseline for pharmacokinetic modeling, drug-release profiling, and bioequivalence research [2].

Parenteral Administration in Animal Models of Mycobacterial Infection

For experimental mycobacterial infection models requiring injectable sulfone delivery (e.g., mouse footpad M. leprae assays), solasulfone provides a parenterally administrable alternative to oral dapsone gavage, ensuring complete and controlled dosing without solubility limitations [3].

Comparative Solubility and Formulation Screening

Solasulfone's >1,000-fold aqueous solubility advantage over dapsone makes it an essential reference compound in formulation screening panels aimed at improving sulfone bioavailability. Its pH-dependent stability profile further serves as a model system for studying sulfone prodrug stabilization strategies [4].

Quote Request

Request a Quote for Solasulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.